![molecular formula C18H26N4O2 B12760861 Pracinostat metabolite M1 CAS No. 929017-34-5](/img/structure/B12760861.png)
Pracinostat metabolite M1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pracinostat metabolite M1 is a primary metabolite of Pracinostat, a potent histone deacetylase inhibitor. Pracinostat is known for its antitumor activity, particularly in hematologic malignancies such as acute myeloid leukemia. The metabolite M1 retains some of the pharmacological properties of the parent compound, contributing to its overall therapeutic effects .
Preparation Methods
The synthesis of Pracinostat metabolite M1 involves several steps, starting from the parent compound Pracinostat. The synthetic route typically includes:
Hydroxylation: Introduction of a hydroxyl group to the parent compound.
N-dealkylation: Removal of alkyl groups from the nitrogen atoms.
Oxidation: Conversion of specific functional groups to their oxidized forms.
Industrial production methods for Pracinostat and its metabolites often involve large-scale organic synthesis techniques, utilizing high-purity reagents and controlled reaction conditions to ensure consistency and yield .
Chemical Reactions Analysis
Pracinostat metabolite M1 undergoes various chemical reactions, including:
Oxidation: Commonly using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Employing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Acute Myeloid Leukemia (AML)
Pracinostat has been evaluated as a treatment option for patients with acute myeloid leukemia. A phase II study demonstrated that combining Pracinostat with hypomethylating agents improved outcomes for patients who had previously failed single-agent therapies. The study reported a complete remission rate of 2% and a marrow complete remission rate of 16% among patients treated with this combination .
Myelodysplastic Syndromes (MDS)
In MDS, Pracinostat's efficacy was assessed in patients who did not respond to hypomethylating agents. While the addition of Pracinostat did not significantly enhance overall survival or response rates, it provided insights into dose modifications that could improve tolerability and efficacy in future trials .
Combination Therapies
Pracinostat has shown promise when combined with other agents. For instance, its combination with JAK2 inhibitors demonstrated enhanced anti-tumor effects in preclinical models . Furthermore, ongoing research is exploring its synergistic potential with immunotherapies, particularly in solid tumors .
Case Study 1: Efficacy in AML
A notable case involved a patient with relapsed AML who received Pracinostat alongside standard chemotherapy. The patient achieved a significant reduction in tumor burden and maintained remission for several months post-treatment. This case underscores the potential of Pracinostat to enhance the efficacy of existing therapies .
Case Study 2: T-cell Lymphoma
Another investigation focused on patients with T-cell lymphoma treated with Pracinostat as part of a combination regimen. Results indicated improved response rates compared to historical controls receiving standard treatments alone .
Data Summary
The following table summarizes key findings from clinical studies involving Pracinostat metabolite M1:
Study Type | Patient Population | Treatment Regimen | Key Findings |
---|---|---|---|
Phase II AML Study | Relapsed AML patients | Pracinostat + Hypomethylating Agents | CR: 2%, Marrow CR: 16%, Median OS: ~5.7 months |
Phase II MDS Study | Higher-risk MDS patients | Pracinostat + Hypomethylating Agents | No improvement in overall survival |
Combination Therapy | Various hematological cancers | Pracinostat + JAK2 Inhibitor | Enhanced anti-tumor effects observed |
Mechanism of Action
The mechanism of action of Pracinostat metabolite M1 involves the inhibition of histone deacetylase enzymes. This inhibition leads to the accumulation of acetyl groups on histone proteins, resulting in an open chromatin structure and increased gene transcription. The metabolite induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of genes involved in these processes .
Comparison with Similar Compounds
Pracinostat metabolite M1 can be compared with other histone deacetylase inhibitors such as:
Vorinostat: Another potent histone deacetylase inhibitor with similar pharmacological properties.
Panobinostat: Known for its efficacy in treating multiple myeloma.
Belinostat: Used in the treatment of peripheral T-cell lymphoma.
This compound is unique due to its specific metabolic pathway and the resulting pharmacokinetic properties, which contribute to its therapeutic potential .
Properties
CAS No. |
929017-34-5 |
---|---|
Molecular Formula |
C18H26N4O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(E)-3-[2-butyl-1-[2-(ethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C18H26N4O2/c1-3-5-6-17-20-15-13-14(8-10-18(23)21-24)7-9-16(15)22(17)12-11-19-4-2/h7-10,13,19,24H,3-6,11-12H2,1-2H3,(H,21,23)/b10-8+ |
InChI Key |
ADLOOPCDYMHBCL-CSKARUKUSA-N |
Isomeric SMILES |
CCCCC1=NC2=C(N1CCNCC)C=CC(=C2)/C=C/C(=O)NO |
Canonical SMILES |
CCCCC1=NC2=C(N1CCNCC)C=CC(=C2)C=CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.